14-Bromo-1-tetradecanol
Overview
Description
14-Bromo-1-tetradecanol is a useful research compound. Its molecular formula is C14H29BrO and its molecular weight is 293.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Radioactively Labeled Compounds : 14-Bromo-1-tetradecanol has been used in the synthesis of radioactively labeled compounds for research in pharmacology and biochemistry. For example, it was used in the synthesis of 16‐iodo‐[carboxyl-14C]hexadecanoic acid, which is beneficial for tracing and studying metabolic pathways (Bars et al., 1985).
Solubility Studies : Research has been conducted on the solubility of C14 n-alkanols like 1-tetradecanol in different solvents. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can have implications in various industrial and scientific applications (Domańska, 1996).
Surface Adsorption and Micellization Studies : this compound has been involved in studies related to surface adsorption and mixed micelle formation. These studies are significant for understanding the behaviors of surfactants and ionic liquids in various applications, from detergents to pharmaceutical formulations (Sharma et al., 2013).
Micellization Phenomena : The compound has been a subject in the study of micellization phenomena using nuclear magnetic resonance techniques. Understanding micellization is important in fields like drug delivery and material science (Zakharova et al., 2012).
Synthesis of Macrocyclic Lactones : It has been used in the synthesis of macrocyclic lactones, which have applications in fragrances and pharmaceuticals (Kameoka et al., 1970).
Novel Synthesis Methods : Research has been done on novel synthesis methods of bromoalkanol, including this compound, under microwave irradiation. This has implications in improving industrial synthesis processes (Zhang et al., 2014).
Involvement in Oxidation Studies : Studies have shown its involvement in oxidation processes by bacteria, which is relevant in understanding biodegradation and environmental fate of organic compounds (Markovetz et al., 1967).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets via lipophilic cations .
Biochemical Pathways
It is known that the regulation of metabolic pathways is a complex process that involves the control of metabolites flux to ensure that the output of the pathways meets biological demand .
Pharmacokinetics
Its molecular weight of 29329 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Properties
IUPAC Name |
14-bromotetradecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29BrO/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h16H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXZRJZWAYBBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373759 | |
Record name | 14-Bromo-1-tetradecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72995-94-9 | |
Record name | 14-Bromo-1-tetradecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-Bromo-1-tetradecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for 14-bromo-1-tetradecanol described in the research?
A1: The research paper [] highlights a novel approach to synthesizing this compound using microwave irradiation. This method utilizes aqueous hydrobromic acid (HBr) and toluene as solvents, offering an alternative to traditional methods. The researchers were able to achieve a yield of 40.9% and a selectivity of 90.5% for this compound using this microwave irradiation method [].
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